molecular formula C16H14O B15312421 2-[(9H-Fluoren-9-YL)methyl]oxirane CAS No. 63095-10-3

2-[(9H-Fluoren-9-YL)methyl]oxirane

Cat. No.: B15312421
CAS No.: 63095-10-3
M. Wt: 222.28 g/mol
InChI Key: HEBRPNIZIUGAOU-UHFFFAOYSA-N
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Description

2-[(9H-Fluoren-9-YL)methyl]oxirane (CAS: 47758-37-2) is an epoxy-functionalized fluorene derivative with the molecular formula C₃₁H₂₆O₄ and a molecular weight of 474.53 g/mol . Structurally, it consists of a fluorene core substituted with an oxirane (epoxide) group via a methylene bridge. This compound is part of a broader class of glycidyl ether derivatives, which are widely used as reactive intermediates in polymer chemistry, particularly in epoxy resins and crosslinking agents . Its synthesis typically involves the glycidylation of hydroxyl-containing precursors under basic conditions.

Properties

CAS No.

63095-10-3

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethyl)oxirane

InChI

InChI=1S/C16H14O/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)9-11-10-17-11/h1-8,11,16H,9-10H2

InChI Key

HEBRPNIZIUGAOU-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9H-Fluoren-9-yl)methyl]oxirane typically involves the reaction of 9-fluorenylmethanol with an epoxidizing agent. One common method is the reaction of 9-fluorenylmethanol with a peracid, such as m-chloroperbenzoic acid, under mild conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher throughput. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(9H-Fluoren-9-yl)methyl]oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of products, including ethers, amines, and halides .

Scientific Research Applications

2-[(9H-Fluoren-9-yl)methyl]oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(9H-Fluoren-9-yl)methyl]oxirane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The specific pathways involved depend on the context of its use and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxirane Derivatives

A key structural distinction lies in the substituents attached to the oxirane ring and the fluorene backbone. Below is a comparative analysis of related compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Reference
2-[(9H-Fluoren-9-YL)methyl]oxirane Fluorenyl-methyl-oxirane C₃₁H₂₆O₄ 474.53 Epoxy resins, crosslinking agents
(R)-2-((2-Nitrophenoxy)methyl)oxirane 2-Nitrophenoxy-methyl-oxirane C₉H₉NO₄ 195.17 Nitroaromatic intermediates
(R)-2-((3-Bromo-phenoxy)methyl)oxirane 3-Bromo-phenoxy-methyl-oxirane C₉H₉BrO₂ 229.08 Halogenated epoxy monomers
9,9-Bis[4-(glycidyloxy)phenyl]fluorene Bis-glycidyl-phenyl-fluorene C₃₃H₂₈O₄ 500.57 High-performance thermosets
(R)-2-((4-Nitrophenoxy)methyl)oxirane 4-Nitrophenoxy-methyl-oxirane C₉H₉NO₄ 195.17 Photoresist materials

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in ) increases oxirane ring reactivity, making these compounds more suitable for electrophilic reactions. In contrast, the bulky fluorenyl group in this compound enhances thermal stability but reduces solubility in polar solvents .
  • Symmetry and Functionality: 9,9-Bis[4-(glycidyloxy)phenyl]fluorene contains two oxirane groups, enabling higher crosslinking density in polymers compared to mono-epoxy derivatives .
Reactivity and Stability
  • Oxirane Ring Stability : Halogenated derivatives (e.g., bromo-substituted oxiranes ) exhibit lower thermal stability due to the lability of C–Br bonds. Fluorene-based oxiranes, however, demonstrate superior thermal resistance (decomposition >250°C) owing to aromatic rigidity .
  • Stereochemical Influence : Enantiomerically pure derivatives (e.g., (R)- or (S)-configured oxiranes ) are critical in asymmetric synthesis, whereas this compound lacks stereogenic centers, simplifying its industrial use.

Research Findings and Data Highlights

Crystallographic Studies
  • The fluorene backbone in this compound adopts a planar conformation, as confirmed by single-crystal X-ray studies of related compounds (e.g., 9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene ). This planar geometry enhances π-π stacking in polymeric matrices .

Biological Activity

2-[(9H-Fluoren-9-YL)methyl]oxirane, a compound derived from the fluorene structure, has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features a unique epoxide functional group attached to a fluorene moiety. The molecular formula is C15H14OC_{15}H_{14}O, with a molecular weight of approximately 226.27 g/mol. Its structure can be represented as follows:

Structure C15H14O\text{Structure }C_{15}H_{14}O

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorene derivatives, including this compound. Research indicates that modifications on the fluorene nucleus can enhance activity against various bacterial strains.

Table 1: Antimicrobial Activity of Fluorene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
This compoundStaphylococcus aureus50 µg/mLBacteriostatic
This compoundEscherichia coli75 µg/mLBactericidal
Tilorone (analog)Bacillus anthracis100 µg/mLBactericidal

The study found that the presence of electron-withdrawing groups significantly enhances the antibacterial activity against both planktonic and biofilm states of bacteria .

Anticancer Activity

Fluorene derivatives have shown promise in cancer therapy due to their ability to inhibit cell proliferation. For instance, compounds derived from the fluorene structure have been evaluated for their cytotoxic effects on cancer cell lines.

Case Study: Cytotoxicity Assay
A study assessed the cytotoxic effects of various fluorene derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity.

Table 2: Cytotoxicity of Fluorene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa (cervical)25 µMApoptosis induction
Tilorone analogsMCF7 (breast)30 µMTopoisomerase inhibition

The mechanism underlying the anticancer activity was linked to apoptosis induction and inhibition of topoisomerase enzymes, which are crucial for DNA replication .

Antioxidant Activity

Fluorene derivatives are also recognized for their antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress.

Table 3: Antioxidant Activity Assessment

CompoundDPPH Scavenging Activity (%) at 100 µg/mL
This compound70%
Standard (Ascorbic Acid)95%

The antioxidant activity of this compound suggests its potential utility in preventing oxidative damage in biological systems .

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